3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-alpha,6-beta)-
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Overview
Description
3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-alpha,6-beta)- is a complex organic compound with a unique structure that includes a piperidine ring, ethynyl group, and a fluorophenyl group
Preparation Methods
The synthesis of 3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-alpha,6-beta)- typically involves multiple steps, including the formation of the piperidine ring, introduction of the ethynyl group, and the addition of the fluorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-alpha,6-beta)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It may be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 3,4-Piperidinediol, 1,3-dimethyl-4-ethynyl-6-(4-fluorophenyl)-, (3-alpha,4-alpha,6-beta)- stands out due to its unique structural features and properties. Similar compounds may include other piperidine derivatives, ethynyl-substituted molecules, and fluorophenyl-containing compounds. Each of these compounds may have distinct chemical and biological properties, making them suitable for different applications.
Properties
CAS No. |
121368-78-3 |
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Molecular Formula |
C15H18FNO2 |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
(3S,4S,6S)-4-ethynyl-6-(4-fluorophenyl)-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H18FNO2/c1-4-15(19)9-13(17(3)10-14(15,2)18)11-5-7-12(16)8-6-11/h1,5-8,13,18-19H,9-10H2,2-3H3/t13-,14-,15+/m0/s1 |
InChI Key |
ZFYNRIXJKNESEJ-SOUVJXGZSA-N |
Isomeric SMILES |
C[C@@]1(CN([C@@H](C[C@@]1(C#C)O)C2=CC=C(C=C2)F)C)O |
Canonical SMILES |
CC1(CN(C(CC1(C#C)O)C2=CC=C(C=C2)F)C)O |
Origin of Product |
United States |
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